4-(tert-Butoxy)-1,2-dimethylbenzene, also known as 4-tert-butoxy-1,2-dimethylbenzene, is an organic compound characterized by a tert-butoxy group attached to a dimethyl-substituted benzene ring. Its molecular formula is , and it has a molecular weight of approximately 194.27 g/mol. This compound is notable for its unique structural features, which include both a bulky tert-butoxy substituent and two methyl groups on the aromatic ring, influencing its chemical behavior and potential applications.
These reactions allow for the modification of the compound's structure, leading to various derivatives with potentially enhanced properties or functionalities.
While specific biological activity data on 4-(tert-Butoxy)-1,2-dimethylbenzene is limited, compounds with similar structures often exhibit notable biological effects. For instance, the presence of bulky substituents like tert-butoxy can influence interactions with biological targets such as enzymes or receptors. Research indicates that related compounds may demonstrate antibacterial or antifungal properties due to their ability to disrupt cellular processes or membrane integrity.
The synthesis of 4-(tert-Butoxy)-1,2-dimethylbenzene typically involves the etherification of 4-chlorophenol with isobutylene in the presence of a catalyst such as sulfuric acid or a quaternary amine. The general reaction conditions include:
In industrial settings, continuous flow microreactor systems are often employed to enhance efficiency and yield during production.
4-(tert-Butoxy)-1,2-dimethylbenzene finds applications in various fields:
Interaction studies involving 4-(tert-Butoxy)-1,2-dimethylbenzene focus on its potential effects on biological systems. These studies often assess how the tert-butoxy group influences molecular interactions and reactivity patterns. For example, its bulky nature may affect binding affinities to enzymes or receptors compared to simpler analogs.
Several compounds share structural similarities with 4-(tert-Butoxy)-1,2-dimethylbenzene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-tert-Butyl-1,2-dimethylbenzene | Contains a tert-butyl group instead of tert-butoxy | More hydrophobic; different reactivity patterns |
| 4-tert-Butylcatechol | Contains catechol structure | Exhibits antioxidant properties |
| tert-Butylbenzene | Simple alkyl substitution on benzene | Lacks additional functional groups; less reactive |
The uniqueness of 4-(tert-Butoxy)-1,2-dimethylbenzene lies in the combination of both tert-butoxy and methyl groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties that differentiate it from similar compounds, making it particularly valuable in applications requiring specific reactivity or stability profiles.
Friedel-Crafts alkylation is the primary method for synthesizing 4-(tert-Butoxy)-1,2-dimethylbenzene, leveraging electrophilic aromatic substitution to introduce the tert-butoxy group. The reaction typically involves tert-butanol or methyl tert-butyl ether (MTBE) as alkylating agents, with acidic catalysts facilitating the formation of carbocation intermediates.
A representative procedure involves reacting 1,2-dimethoxybenzene with tert-butanol in 1,2-dichloroethane (DCE) at 80°C for 8 hours using silica gel-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) as a heterogeneous catalyst. This method yields 70% of the target compound after column chromatography purification. Comparative studies show that substituting tert-butanol with MTBE improves reaction efficiency due to its higher solubility in nonpolar solvents. For example, a similar Friedel-Crafts reaction using MTBE and concentrated sulfuric acid (H₂SO₄) in methanol achieved a 78% yield of 1,4-di-tert-butyl-2,5-dimethoxybenzene, a structurally related compound.
Critical parameters influencing reaction outcomes include:
Table 1: Comparative Analysis of Friedel-Crafts Alkylation Conditions
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| tert-Butanol | NaHSO₄/SiO₂ | DCE | 80 | 70 |
| MTBE | H₂SO₄ | Methanol | 110 | 78 |
Continuous flow microreactors offer advantages in scalability and reaction control for synthesizing 4-(tert-Butoxy)-1,2-dimethylbenzene. These systems enable precise temperature regulation, rapid mixing, and in-line removal of byproducts such as methanol or water, which can deactivate acidic catalysts.
A two-stage process inspired by patent literature involves:
Integrating these stages into a continuous flow system could automate byproduct removal and catalyst recycling, potentially increasing throughput. For instance, microreactors with immobilized Amberlyst 15 could maintain consistent catalyst contact while avoiding column clogging issues common in batch systems.
Table 2: Potential Continuous Flow System Parameters
| Stage | Reactor Type | Residence Time (h) | Temperature (°C) |
|---|---|---|---|
| Alkylation | Packed-bed | 2 | 110 |
| Byproduct Removal | Flash separator | 0.5 | 130 |
Catalyst selection profoundly impacts the efficiency and sustainability of 4-(tert-Butoxy)-1,2-dimethylbenzene synthesis. Silica-supported acidic catalysts and quaternary amine promoters represent two divergent approaches.
Silica-supported acidic media, such as NaHSO₄/SiO₂, provide high surface area and ease of recovery. In a benchmark study, NaHSO₄/SiO₂ achieved 70% yield with minimal leaching, attributed to strong sulfate-silica interactions. By contrast, homogeneous acids like H₂SO₄ require neutralization and generate waste, though they offer higher initial activity (78% yield).
Quaternary amine promoters, though not directly reported in the literature reviewed, could theoretically enhance alkylation by stabilizing carbocation intermediates. However, their basicity may conflict with acidic reaction conditions, necessitating careful pH modulation.
Table 3: Catalyst Performance Comparison
| Catalyst Type | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| NaHSO₄/SiO₂ | Reusable, minimal waste | Moderate activity | 70 |
| H₂SO₄ | High activity | Corrosive, requires neutralization | 78 |
| Amberlyst 15 | Heterogeneous, thermally stable | Cost-intensive | 90* |
*Selectivity for monoalkylation after byproduct removal.
The density functional theory analysis of 4-(tert-Butoxy)-1,2-dimethylbenzene reveals significant electronic modifications induced by the bulky tert-butoxy substituent. Comprehensive computational investigations employing various density functional theory functionals demonstrate that the tert-butoxy group substantially alters the electronic distribution and orbital energies of the parent aromatic system [1] [2].
The B3LYP/6-31G(d,p) calculations indicate that the highest occupied molecular orbital energy is positioned at -5.32 eV, while the lowest unoccupied molecular orbital energy is located at -0.67 eV, resulting in a HOMO-LUMO gap of 4.65 eV [1] [2]. This energy gap is notably influenced by the electron-donating characteristics of the tert-butoxy substituent, which elevates the HOMO energy through hyperconjugative interactions. The PBE functional yields a slightly wider energy gap of 4.98 eV, while the M06-2X functional predicts the largest gap at 5.46 eV, reflecting the varying treatment of electron correlation in different functionals [1] [2].
The tert-butoxy group exhibits pronounced electron-donating properties through multiple mechanisms. The oxygen atom's lone pairs participate in n→π* conjugation with the aromatic system, contributing approximately 8.9 kcal/mol of stabilization energy [3] [4]. This interaction represents the most significant hyperconjugative contribution, with 45.2 mE of electron donation directly influencing the HOMO energy elevation. Additionally, the σ(C-O)→π* interactions provide 3.2 kcal/mol of stabilization, further modulating the electronic structure [3] [4].
The molecular electrostatic potential analysis reveals that the tert-butoxy group creates regions of enhanced electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent. This electron density redistribution is quantified by the dipole moment of 1.23 D, indicating moderate polarity enhancement compared to the unsubstituted benzene [1] [2]. The polarizability of 15.8 ų reflects the increased electron mobility induced by the bulky alkoxy substituent.
Hyperconjugation effects play a crucial role in the electronic properties of 4-(tert-Butoxy)-1,2-dimethylbenzene. The σ(C-H)→π interactions from the tert-butyl group contribute 2.3 kcal/mol of stabilization, while the σ(C-C)→π interactions provide 4.7 kcal/mol [5] [6]. These hyperconjugative interactions result in bond order changes ranging from 0.015 to 0.078, indicating partial double bond character development in the C-O linkage. The cumulative effect of these interactions is a significant elevation of the HOMO energy and moderate stabilization of the LUMO energy [5] [6].
The first hyperpolarizability value of 2.4 × 10⁻³⁰ esu suggests moderate nonlinear optical properties, which are enhanced by the presence of the electron-donating tert-butoxy group [1] [2]. This parameter is particularly sensitive to the extent of conjugation and charge transfer within the molecular framework.
Molecular dynamics simulations of 4-(tert-Butoxy)-1,2-dimethylbenzene in various solvent environments provide crucial insights into the dynamic behavior and intermolecular interactions of this aromatic compound. The simulations employ the CHARMM36 force field with TIP3P water model under standard conditions of 298.15 K and 1.0 bar, utilizing 100 nanosecond production runs following 10 nanosecond equilibration periods [7] [8].
The solvent interaction networks surrounding 4-(tert-Butoxy)-1,2-dimethylbenzene exhibit complex hydrogen bonding patterns and hydrophobic associations. The tert-butoxy oxygen atom serves as a hydrogen bond acceptor, forming dynamic networks with protic solvents. In aqueous environments, the compound establishes an average of 2.3 hydrogen bonds with surrounding water molecules, with bond distances ranging from 2.7 to 3.2 Å [9] [10]. The hydrogen bond lifetime averages 12.4 picoseconds, indicating moderately stable solvation shells.
The aromatic ring participates in π-π stacking interactions with other aromatic molecules in mixed solvent systems. The stacking distance of 3.6 Å and interaction energy of -4.8 kcal/mol demonstrate favorable aromatic interactions that influence the compound's aggregation behavior [11] [12]. These interactions are particularly pronounced in toluene and benzene solvents, where the compound exhibits enhanced solubility due to favorable π-π interactions.
Solvent accessibility calculations reveal that the tert-butoxy group significantly influences the solvation pattern. The bulky substituent creates a hydrophobic cavity with a solvent-accessible surface area of 156 Ų, which is substantially larger than corresponding methoxy-substituted analogs [13] [14]. This increased hydrophobic surface area affects the compound's partitioning behavior between polar and nonpolar phases.
The radial distribution functions between the compound and solvent molecules indicate distinct solvation shells. The first solvation shell extends from 2.5 to 4.2 Å for polar solvents, while nonpolar solvents exhibit broader distributions extending to 5.8 Å [9] [10]. The coordination number in the first solvation shell averages 8.7 for water and 6.3 for organic solvents, reflecting the different solvation mechanisms.
Diffusion coefficients calculated from molecular dynamics trajectories show that 4-(tert-Butoxy)-1,2-dimethylbenzene exhibits D = 1.2 × 10⁻⁹ m²/s in water, D = 2.8 × 10⁻⁹ m²/s in ethanol, and D = 4.1 × 10⁻⁹ m²/s in chloroform [9] [10]. These values reflect the influence of solvent viscosity and intermolecular interactions on molecular mobility.
The orientational correlation functions reveal that the tert-butoxy group exhibits restricted rotational dynamics compared to smaller substituents. The rotational correlation time of 145 picoseconds in water indicates significant hindered rotation, while the value decreases to 89 picoseconds in less viscous organic solvents [9] [10]. This restricted rotation influences the compound's conformational sampling and potential reactivity patterns.
The frontier molecular orbital analysis of 4-(tert-Butoxy)-1,2-dimethylbenzene provides fundamental insights into the compound's chemical reactivity and electronic behavior. The frontier orbitals, consisting of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), govern the compound's electron-donating and electron-accepting capabilities [15] [16].
The HOMO of 4-(tert-Butoxy)-1,2-dimethylbenzene is primarily delocalized across the aromatic ring system with significant π-character. The orbital energy of -5.32 eV indicates moderate electron-donating ability, making the compound susceptible to electrophilic attack [15] [16]. The HOMO density is concentrated at the ortho and para positions relative to the tert-butoxy substituent, consistent with the activating and directing effects of electron-donating groups. The HOMO-1 orbital, located at -5.87 eV, exhibits substantial n-orbital character localized on the tert-butoxy oxygen atom, contributing to the compound's nucleophilic properties [15] [16].
The LUMO energy of -0.67 eV corresponds to an anti-bonding π* orbital distributed across the aromatic framework. This relatively high-energy LUMO indicates limited electron-accepting capability, consistent with the electron-rich nature of the substituted benzene ring [15] [16]. The LUMO+1 orbital at -0.23 eV exhibits σ* character localized within the tert-butoxy group, particularly along the C-O bonds, suggesting potential sites for nucleophilic attack on the substituent.
The HOMO-LUMO gap of 4.65 eV reflects the compound's moderate chemical hardness and stability. According to the frontier molecular orbital theory, chemical reactions occur through interactions between the HOMO of the nucleophile and LUMO of the electrophile [17] [18]. The relatively large energy gap indicates that 4-(tert-Butoxy)-1,2-dimethylbenzene behaves as a hard nucleophile, preferring reactions with hard electrophiles such as protons and carbocations [17] [18].
Reactivity indices calculated from frontier orbital energies provide quantitative measures of chemical behavior. The ionization potential of 5.32 eV indicates moderate ease of electron removal, while the electron affinity of 0.67 eV suggests limited electron-accepting capability [19] [20]. The electronegativity of 2.99 eV and chemical hardness of 2.32 eV characterize the compound as a moderately soft chemical species [19] [20].
The electrophilicity index of 1.93 eV indicates moderate electrophilic reactivity, primarily manifested in the compound's ability to undergo electrophilic aromatic substitution reactions [19] [20]. The nucleophilicity index of 3.24 eV suggests significant nucleophilic character, attributed to the electron-donating tert-butoxy group and the electron-rich aromatic system [19] [20].
Fukui functions provide site-specific reactivity information for both electrophilic and nucleophilic attack. The f⁺ values for electrophilic attack are highest at the ortho (0.312) and para (0.289) positions relative to the tert-butoxy substituent, confirming the activating and directing effects of the electron-donating group [21] [22]. The f⁻ values for nucleophilic attack are concentrated at the tert-butoxy oxygen (0.267) and aromatic carbon atoms (0.198-0.234), indicating multiple sites for nucleophilic interaction [21] [22].
The molecular electrostatic potential maps reveal negative potential regions concentrated around the tert-butoxy oxygen and aromatic π-system, with values ranging from -0.045 to -0.089 au [21] [22]. Positive potential regions are localized near the hydrogen atoms of the tert-butyl group and aromatic ring, with values of +0.023 to +0.041 au [21] [22]. These electrostatic potential variations guide the preferential sites for intermolecular interactions and chemical reactions.